N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole moiety. The quinazolinone scaffold is recognized for its prevalence in pharmacologically active molecules, particularly as kinase inhibitors and anticonvulsants, while the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions . The compound’s structure includes a 4-methoxyphenyl group on the oxadiazole ring and a benzyl-acetamide side chain, both of which modulate solubility and target affinity. Synthetic routes for analogous compounds involve cyclocondensation of intermediates like (E)-N'-hydroxy-2-phenylacetimidamide and functionalization via N-alkylation, achieving moderate to high yields .
Properties
CAS No. |
894930-05-3 |
|---|---|
Molecular Formula |
C27H23N5O5 |
Molecular Weight |
497.511 |
IUPAC Name |
N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33) |
InChI Key |
MDANKHKRSBCXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.
Structure and Synthesis
The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions that yield the desired compound with specific functional groups conducive to biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline derivatives. For instance:
- In vitro Studies : Various derivatives have been synthesized and tested against multiple cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.67 µM to 1.18 µM against prostate and colon cancer cell lines respectively . The specific compound under discussion may exhibit comparable or enhanced activity due to its unique structural features.
- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including caspase activation. For instance, some related compounds have demonstrated significant inhibition of caspase-3, a critical enzyme in the apoptotic pathway .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using standard assays such as MTT and TRAP PCR-ELISA. Results indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Data Summary
| Compound Name | IC50 (µM) | Target Cancer Cell Line | Mechanism |
|---|---|---|---|
| N-benzyl-2-(3-(... | TBD | TBD | Apoptosis via caspase activation |
| Related Compound A | 0.67 | PC-3 (Prostate) | Caspase inhibition |
| Related Compound B | 1.18 | HCT116 (Colon) | Apoptosis induction |
Case Studies
Several case studies illustrate the effectiveness of similar compounds:
- Case Study 1 : A derivative with an oxadiazole moiety was tested against breast cancer cell lines and showed significant growth inhibition compared to standard chemotherapy agents .
- Case Study 2 : Another study focused on a quinazoline-based compound demonstrated potent activity against leukemia cell lines with an IC50 value significantly lower than traditional treatments .
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide have shown promising results against various cancer cell lines including prostate and breast cancer cells. In vitro assays demonstrated IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer types .
- Antimicrobial Activity
- Anti-inflammatory Effects
Synthesis Techniques
The synthesis of this compound has been optimized using various methods:
- Ultrasound-Assisted Synthesis : This method enhances reaction rates and yields while reducing the need for harsh solvents or conditions. It has been successfully applied to synthesize related oxadiazole derivatives with high efficiency .
- Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts has been emphasized in recent research to minimize toxic byproducts during synthesis .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Arafa et al. (2023) | Evaluated various 1,3,4-oxadiazole derivatives for anticancer activity; some showed IC50 values below 0.5 µM against multiple cancer cell lines | Potential development of new anticancer drugs |
| Handley et al. (2002) | Investigated structure–activity relationships of oxadiazole compounds; identified key structural features contributing to cytotoxicity | Drug design strategies |
| Recent Synthesis Studies | Reported high yields (78%-88%) using ultrasound-assisted methods for similar compounds | Efficient synthesis protocols for pharmaceutical applications |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Quinazolinone Derivatives with Varied Substituents
A key analog, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, ), shares the quinazolinone-acetamide backbone but substitutes the oxadiazole-methoxyphenyl group with a 2,4-dichlorophenyl moiety. In contrast, the 4-methoxyphenyl group in the target compound introduces electron-donating effects, which may favor solubility and reduce toxicity .
Tetrazole-Containing Analogs
Compounds such as N-benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide () replace the oxadiazole ring with a tetrazole. While tetrazoles offer similar hydrogen-bonding capacity, they are prone to metabolic oxidation, reducing in vivo stability. The oxadiazole in the target compound likely confers greater resistance to enzymatic degradation, extending half-life .
Pyrazole-Quinazolinone Hybrids
N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide () incorporates a pyrazole ring instead of oxadiazole. The oxadiazole’s planar geometry in the target compound may facilitate better π-π stacking interactions with biological targets .
Electronic and Structural Considerations
Despite isoelectronic similarities between oxadiazole, tetrazole, and other heterocycles, differences in geometry and valency (“isovalency”) critically influence bioactivity. For example, the oxadiazole’s rigid, planar structure enables distinct binding modes compared to non-planar or bulkier heterocycles .
Data Table: Structural and Functional Comparison
Preparation Methods
Formation of 3-Amino-2,4-Dioxo-3,4-Dihydroquinazoline
The quinazolinone scaffold is typically synthesized from anthranilic acid derivatives. In Scheme 1 , anthranilic acid undergoes cyclization with formamide or urea under acidic conditions to yield 2,4-dioxoquinazoline. Alternatively, anthranilic acid reacts with acetic anhydride to form benzoxazin-4-one intermediates, which are subsequently treated with amines or hydrazine hydrate to generate 3-aminoquinazolinones.
Key Reaction Conditions :
- Anthranilic acid (1 eq) refluxed with acetic anhydride (5 eq) at 120°C for 4–6 hours.
- Cyclization with hydrazine hydrate in ethanol under reflux yields 3-aminoquinazolinone derivatives (70–85% yield).
Synthesis of the 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Methanol Substituent
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is synthesized from amidoxime precursors. N-Benzyl amidoximes derived from 4-methoxybenzaldehyde react with potassium phosphate (K₃PO₄) in dimethylformamide (DMF) at 60°C under oxygen to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole. Chlorination of the oxadiazole’s methyl group is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.
Key Reaction Conditions :
- N-Benzyl amidoxime (1 eq) stirred with K₃PO₄ (2 eq) in DMF at 60°C for 12 hours.
- Chlorination with SOCl₂ (3 eq) in dichloromethane at 0°C→25°C for 2 hours (85–90% yield).
Coupling of Quinazolinone and Oxadiazole Moieties
Alkylation of 3-Aminoquinazolinone
The chloromethyl-oxadiazole derivative reacts with 3-aminoquinazolinone via nucleophilic substitution. In Scheme 2 , 3-amino-2,4-dioxoquinazoline (1 eq) is stirred with 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (1 eq) in DMF using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts.
Key Reaction Conditions :
- DMF solvent, K₂CO₃ (1.2 eq), KI (1 eq), room temperature, 24 hours.
- Yield: 60–70% after recrystallization from ethanol.
Introduction of the Acetamide Side Chain
Chloroacetylation of the Secondary Amine
The intermediate 3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazoline is treated with chloroacetyl chloride (1.5 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base to form 2-chloro-N-(quinazolinonyl)acetamide.
Key Reaction Conditions :
N-Benzylation of the Acetamide
The final step involves reacting 2-chloroacetamide with benzylamine (1.2 eq) in acetonitrile under reflux to introduce the N-benzyl group.
Key Reaction Conditions :
- Benzylamine (1.2 eq), K₂CO₃ (2 eq), acetonitrile, reflux, 8 hours.
- Yield: 65–70% after recrystallization.
Optimization and Industrial Considerations
Yield Improvement Strategies
Purification Techniques
- Column chromatography : Hexane/ethyl acetate (4:1) for oxadiazole intermediates.
- Recrystallization : Ethanol/water (3:1) for final acetamide product.
Comparative Analysis of Synthetic Routes
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H NMR : Identifies aromatic proton environments (δ 7.2–8.1 ppm for quinazolinone and oxadiazole rings) and substitution patterns .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1720 cm⁻¹ for quinazolinone and acetamide groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental Analysis : Ensures purity (>95%) and stoichiometric agreement with the molecular formula .
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Key Peaks/Data Points | Structural Insight | Reference |
|---|---|---|---|
| 1H NMR | δ 4.5–5.0 (CH₂ of oxadiazole) | Methylenic bridge conformation | |
| IR | 1680 cm⁻¹ (C=N stretch) | Oxadiazole ring validation |
Basic: What in vitro models assess its biological activity?
Methodological Answer:
- Antioxidant Assays : DPPH radical scavenging and lipid peroxidation inhibition (IC₅₀ values compared to ascorbic acid) .
- Anticonvulsant Screening : Pentylenetetrazole (PTZ)-induced seizures in mice (dose-dependent latency to clonic seizures) .
- Enzyme Inhibition : GABA receptor binding assays using radiolabeled ligands (e.g., [³H]-muscimol) to quantify affinity .
Advanced: How to design SAR studies for quinazolinone derivatives?
Methodological Answer:
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing vs. donating groups) or oxadiazole-linked phenyl rings to assess impacts on bioactivity .
- Biological Testing : Compare IC₅₀ values across analogs in antioxidant and anticonvulsant assays .
- Computational Analysis : Use molecular docking to correlate substituent effects with binding to targets like GABA receptors .
Example SAR Finding :
4-Methoxy substitution on the phenyl ring enhances antioxidant activity by 30% compared to unsubstituted analogs .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Control variables such as solvent (DMSO concentration), cell lines, and animal models .
- Purity Verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities .
- Dose-Response Curves : Use multiple concentrations to identify non-linear effects or toxicity thresholds .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24h .
- Thermal Stability : Heat samples to 37°C–60°C and track decomposition using TLC or mass spectrometry .
- Light Sensitivity : Expose to UV-Vis light and quantify photodegradation products .
Advanced: How to design combination therapies for enhanced efficacy?
Methodological Answer:
- Synergy Testing : Combine with GABA modulators (e.g., diazepam) in PTZ models and calculate combination indices (CI) .
- Mechanistic Studies : Use electrophysiology to assess if the compound potentiates GABAergic currents .
Advanced: What in silico methods predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to GABAₐ receptor subunits (PDB ID: 6HUP) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors on oxadiazole) for activity .
- ADMET Prediction : Employ SwissADME to estimate bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
